

Forced Degradation Profile & Comparative Stability Guide: Linagliptin Drug Substance

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Compound of Interest

Compound Name: *Linagliptin Impurity*

Cat. No.: *B1153438*

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Executive Summary

Linagliptin (C₂₅H₂₈N₈O₂), a xanthine-based dipeptidyl peptidase-4 (DPP-4) inhibitor, exhibits a distinct stability profile characterized by high susceptibility to acidic and oxidative stress while demonstrating robust resistance to alkaline hydrolysis, thermal stress, and photolysis.^{[1][2][3][4][5]}

Unlike cyanopyrrolidine-based inhibitors (e.g., Vildagliptin) which are prone to hydrolysis, Linagliptin's degradation is primarily driven by the reactivity of its quinazoline moiety and alkyne side chain. This guide provides a technical breakdown of these pathways, supported by experimental data and comparative analysis against therapeutic alternatives.

Comparative Stability Analysis

The following table contrasts the stability profile of Linagliptin against other market-leading DPP-4 inhibitors. This comparison highlights why specific handling protocols are required for Linagliptin during formulation and storage.

Feature	Linagliptin	Sitagliptin	Vildagliptin
Chemical Class	Xanthine derivative	Beta-amino acid derivative	Cyanopyrrolidine derivative
Primary Instability	Acidic & Oxidative	Thermal (Cyclization)	Hydrolytic (moisture sensitive)
Key Degradation Risk	Quinazoline ring opening; Alkyne hydration/chlorination	Formation of diketopiperazine (DKP)	Hydrolysis of cyano group to carboxylic acid
Acid Stability	Low (Significant degradation)	High	Moderate
Base Stability	High (Resistant)	Moderate	Low (Rapid hydrolysis)
Oxidative Stability	Low (N-oxide/Oxime formation)	High	Moderate
Photostability	High (Stable)	High	High

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Analyst Insight: While Sitagliptin is generally the most stable of the class, Linagliptin's resistance to alkaline hydrolysis offers a manufacturing advantage in basic formulation environments, provided oxidative exposure is strictly controlled.

Detailed Degradation Pathways & Mechanisms

Experimental evidence identifies specific degradation products (DPs) formed under stress conditions. The mechanisms below explain the causality of these transformations.

Acidic Degradation (High Susceptibility)

Exposure to 1N HCl at elevated temperatures (60°C) results in significant degradation (>20%).

- Mechanism 1: Quinazoline Hydrolysis (AD1): The quinazoline ring undergoes partial hydrolysis, cleaving the ring structure to form (R)-N-(2-acetylphenyl)-2-(...)-acetamide derivatives.[5]
- Mechanism 2: Alkyne Addition (AD2/LINA-D3/D4): The but-2-ynyl side chain is reactive toward strong acids.[5] In the presence of HCl, electrophilic addition occurs across the triple bond, leading to chlorinated alkene impurities (halo-addition products).
- Mechanism 3: Dimerization: Acid-catalyzed aza-enolization can lead to the formation of Linagliptin dimers.[1][5]

Oxidative Degradation (High Susceptibility)

Treatment with 30% H₂O₂ induces rapid degradation, primarily attacking the nitrogen centers.

- Mechanism 1: N-Oxidation (OX 1): The tertiary nitrogen on the piperidine/quinazolin ring is oxidized to form the N-oxide.[5]
- Mechanism 2: Oxime Formation (OX 2 & OX 3): The primary amine on the piperidine ring is susceptible to oxidation, forming Z and E isomers of the corresponding oxime (m/z ~487).[2]
- Mechanism 3: Nitro Conversion (OX 4): Under severe oxidative stress, the primary amine can be fully oxidized to a nitro group.

Alkaline Degradation (High Stability)

Linagliptin is remarkably stable in 0.1N - 1N NaOH.[5] Minor degradation (<5%) may occur over extended periods (10 days).

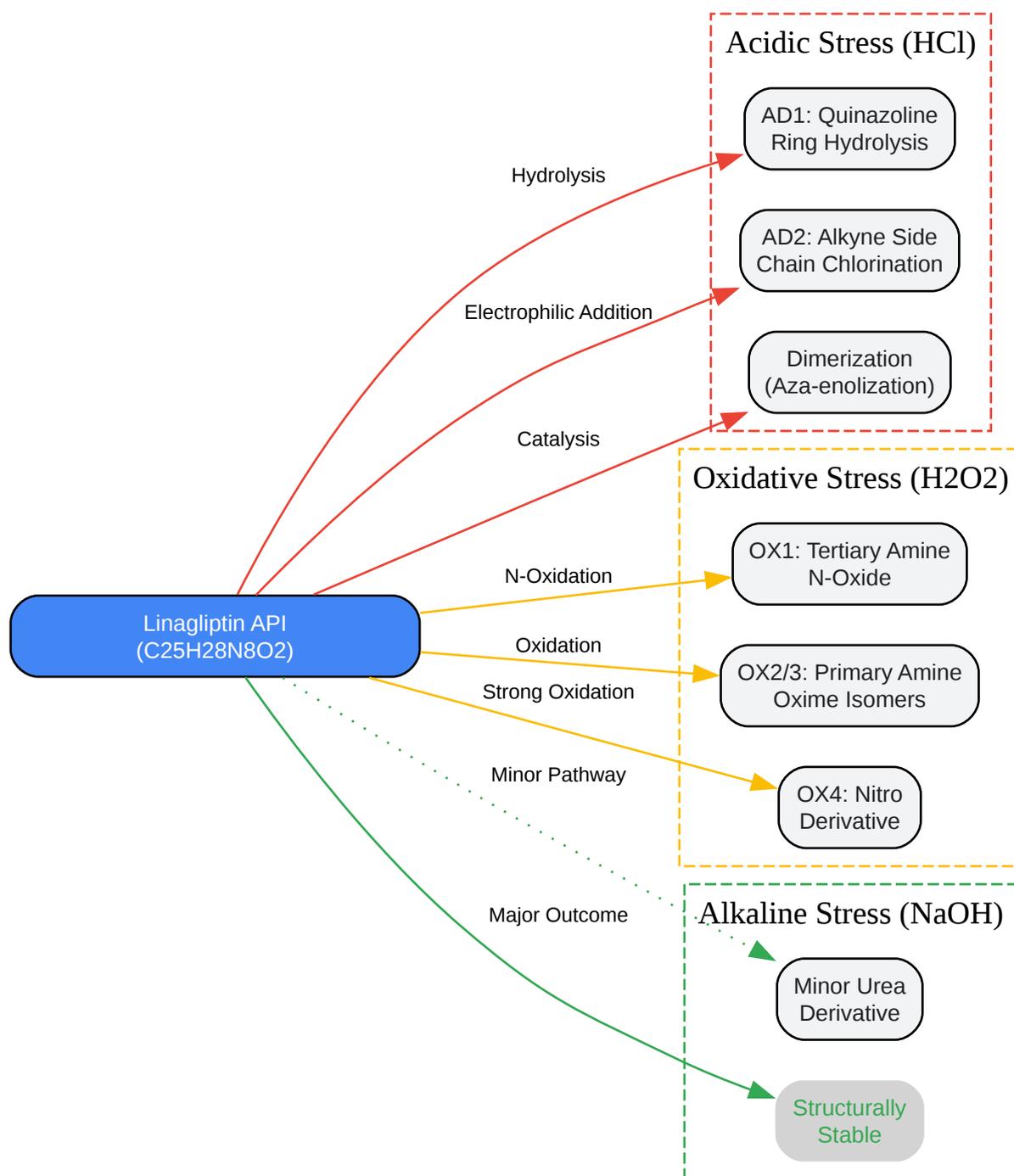
- Observed DP (LINA-D1): A urea derivative formed by the addition of an N-((4-methylquinazolin-2-yl)methyl) formamide group to the free amino group.[5]

Thermal & Photolytic Stability

- Thermal: Stable at 60°C–120°C (dry heat).
- Photolytic: Stable under UV/Vis light (1.2 million lux hours). No significant degradation observed.[1][3][6]

Visualization of Degradation Logic

The following diagram maps the structural vulnerabilities of Linagliptin to specific stress conditions.



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Caption: Schematic representation of Linagliptin degradation pathways under ICH Q1A(R2) stress conditions.

Standardized Experimental Protocol

To replicate these results or validate a stability-indicating method (e.g., RP-HPLC or LC-MS), follow this self-validating protocol designed to achieve 5-20% degradation.

Reagents & Preparation

- Stock Solution: Dissolve Linagliptin in Methanol to achieve 1000 µg/mL.
- Diluent: Methanol:Water (50:50 v/v).

Stress Conditions Workflow

Condition	Stress Agent	Temperature	Duration	Target Degradation
Acid Hydrolysis	1N HCl (1:1 volume)	60°C	2 - 4 Hours	10 - 20%
Base Hydrolysis	1N NaOH (1:1 volume)	60°C	4 - 8 Hours	< 5% (Resistant)
Oxidation	30% H ₂ O ₂ (1:1 volume)	Ambient (25°C)	2 - 6 Hours	10 - 15%
Thermal	Dry Heat	105°C	24 - 48 Hours	< 2%
Photolytic	UV Light (254 nm)	Ambient	1.2M Lux Hours	< 1%

Analytical Method (RP-HPLC)

- Column: C18 (e.g., Kromasil or equivalent), 250 x 4.6 mm, 5 µm.[7]
- Mobile Phase A: 0.1% Orthophosphoric acid buffer (pH 2.5).
- Mobile Phase B: Acetonitrile.[7]

- Gradient: 0-5 min (10% B), 5-20 min (Linear to 60% B), 20-25 min (Hold).
- Detection: PDA at 225 nm.
- Flow Rate: 1.0 mL/min.[7]

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